molecular formula C5H8Br2O B7782225 (2,2-Dibromo-1-methylcyclopropyl)methanol CAS No. 64670-28-6

(2,2-Dibromo-1-methylcyclopropyl)methanol

Cat. No.: B7782225
CAS No.: 64670-28-6
M. Wt: 243.92 g/mol
InChI Key: PADGJMYWLXIWPF-UHFFFAOYSA-N
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Description

(2,2-Dibromo-1-methylcyclopropyl)methanol (hereafter referred to as Compound 9) is a gem-dihalocyclopropane derivative with a methanol substituent. Its structure features a cyclopropane ring substituted with two bromine atoms at the 2-position, a methyl group at the 1-position, and a hydroxymethyl group. This compound is synthesized via flow chemistry methods, yielding a mixture of diastereomers (approximate 1:1 ratio) with a molecular formula of C₆H₁₀Br₂O and a molecular weight of 273.96 g/mol . Key spectral data include distinct $ ^1H $ NMR signals at δ 1.11 (d, $ J = 6.4 \, \text{Hz} $, 3H), 1.25 (s, 3H), and 3.63–3.80 (m, 2H), confirming the cyclopropane backbone and hydroxyl group .

Properties

IUPAC Name

(2,2-dibromo-1-methylcyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c1-4(3-8)2-5(4,6)7/h8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADGJMYWLXIWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378134
Record name (2,2-dibromo-1-methylcyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64670-28-6
Record name (2,2-dibromo-1-methylcyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : 4.3 mol% TEBA relative to alkene.

  • Solvent System : CH₂Cl₂ with 0.6 vol.% ethanol to stabilize intermediates.

  • Temperature : Room temperature (20–25°C).

  • Yield : 62–89%, depending on substrate steric effects.

For example, (E)-2-methyl-2-buten-1-ol undergoes dibromocyclopropanation under flow chemistry to yield (2,2-dibromo-1,3-dimethylcyclopropyl)methanol (62% yield) as a single diastereomer. In contrast, batch reactions produce mixtures (e.g., 1:1 diastereomers for 4-(2,2-dibromo-3,3-dimethylcyclopropyl)butan-2-ol).

Byproduct Analysis

Competing O–H insertion of dibromocarbene generates formate esters (e.g., 2-(2,2-dibromo-1-methylcyclopropyl)ethyl formate ). Hydrolysis during workup converts these esters back to the target alcohol, necessitating careful pH control.

Reduction of Dibromocyclopropane Esters

Lithium aluminum hydride (LiAlH₄) reduces esters to alcohols, offering an alternative route. For instance, methyl (2,2-dibromo-1-methylcyclopropyl)carboxylate is reduced to the target alcohol in a stereospecific manner.

Procedure Highlights

  • Reagent : LiAlH₄ in anhydrous tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

  • Yield : ~70–80% (estimated from analogous reductions).

This method avoids dibromocarbene generation but requires pre-synthesized ester precursors, often derived from dibromocyclopropanation of acrylate esters.

Bromine-Lithium Exchange and Subsequent Functionalization

Methyllithium (MeLi) mediates bromine-lithium exchange in dibromocyclopropanes, enabling access to lithiated intermediates. While primarily used for cyclopropene synthesis, this approach can yield alcohols via quenching with proton sources.

Key Observations

  • Substrate : 1,1-Dibromo-2-acyloxymethylcyclopropanes.

  • Conditions : –78°C in diethyl ether.

  • Outcome : Protonation affords monobromocyclopropanes; intramolecular cyclization yields bicyclic ethers.

Though less direct, this method highlights the versatility of dibromocyclopropane intermediates in accessing stereochemically complex alcohols.

Comparative Analysis of Methods

Method Yield Diastereoselectivity Scalability Key Advantage
Phase-Transfer Catalysis62–89%Moderate to HighHighSingle-step, high space-time yield (~0.25 mol L⁻¹h⁻¹)
Ester Reduction70–80%HighModerateStereospecific; avoids carbene intermediates
Bromine-Lithium Exchange40–60%LowLowAccess to diverse cyclopropane derivatives

Mechanistic and Practical Considerations

  • Dibromocarbene Stability : Ethanol additives in CH₂Cl₂ suppress carbene dimerization, enhancing reaction efficiency.

  • Purification Challenges : Silica plug filtration (hexane/ethyl acetate) effectively separates dibromocyclopropanes from bromoform and unreacted alcohol.

  • Stereochemical Outcomes : Flow chemistry conditions favor single diastereomers, whereas batch reactions often yield mixtures .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dibromo-1-methylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine atoms can be reduced to form less halogenated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of less halogenated cyclopropyl derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

One of the primary applications of (2,2-dibromo-1-methylcyclopropyl)methanol is as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Dibromocyclopropanation : This reaction involves the addition of dibromocarbene to alkenes, which can be conducted under phase-transfer conditions. Research has shown that this compound can be synthesized through this method, leading to high yields of cyclopropane derivatives .
  • Oxidative Functionalization : Studies have demonstrated that this compound can undergo oxidative functionalization, making it useful for synthesizing complex molecules such as alkaloids. For instance, it has been utilized in the synthesis of amaryllidaceae alkaloids like crinasiadine .
  • Hydrodehalogenation : The compound can also be transformed into saturated cyclopropane derivatives through hydrodehalogenation processes, which are considered safer alternatives to traditional methods .

Research indicates that this compound exhibits potential biological activities. It has been studied for its interactions with various biomolecules, which could lead to therapeutic applications:

  • Antimicrobial Properties : Some studies suggest that derivatives of dibromocyclopropanes possess antimicrobial activity, indicating potential uses in developing new antibiotics or antifungal agents.
  • Pharmacological Research : The compound's structure allows for modifications that may enhance its pharmacological properties. Ongoing research is focused on understanding how these modifications affect biological activity and efficacy .

Environmental Chemistry

The compound is also relevant in environmental chemistry due to its potential role in the degradation of pollutants:

  • Dehalogenation Reactions : this compound can be involved in dehalogenation processes that help break down halogenated organic compounds in contaminated environments . This application is crucial for developing eco-friendly remediation strategies.

Data Table: Summary of Applications

Application AreaDescriptionExample Cases
Chemical SynthesisIntermediate for dibromocyclopropanation and oxidative functionalizationSynthesis of crinasiadine
Biological ActivityPotential antimicrobial and pharmacological applicationsOngoing studies on modified derivatives
Environmental ChemistryRole in dehalogenation reactions for pollutant degradationEco-friendly remediation strategies

Case Study 1: Synthesis of Amaryllidaceae Alkaloids

In a study published by Bolesov et al., this compound was utilized to synthesize crinasiadine through a series of oxidative functionalization reactions. The study highlighted the efficiency of using dibromocyclopropanes as building blocks for complex natural products .

Case Study 2: Hydrodehalogenation Methodology

Research conducted at UC Santa Barbara explored a two-step hydrodehalogenation process involving this compound. This method aimed to minimize the use of traditional solvents and precious metals while achieving high yields of saturated cyclopropane derivatives .

Mechanism of Action

The mechanism of action of (2,2-Dibromo-1-methylcyclopropyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine atoms can participate in halogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Key Observations:
  • Halogenation Impact: The presence of bromine in Compound 9 and its analogs (e.g., 1-(2,2-dibromo-1-methylcyclopropyl)ethanol) increases molecular weight and reactivity compared to non-halogenated derivatives like [1-(2-methylpropyl)cyclopropyl]methanol. Bromine atoms enhance electrophilicity, making these compounds suitable for cross-coupling reactions .
  • Stereochemical Complexity: Compound 9 and 1-(2,2-dibromo-1-methylcyclopropyl)ethanol exhibit diastereomerism due to restricted rotation in the cyclopropane ring. The diastereomer ratio (e.g., 4:1 in the ethanol derivative) depends on synthetic conditions and steric effects .
  • Functional Group Influence: The hydroxymethyl group in Compound 9 enables hydrogen bonding, affecting solubility in polar solvents. In contrast, phenyl-substituted analogs (e.g., [(1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol) exhibit increased hydrophobicity .

Physicochemical and Reactivity Comparisons

Boiling Points and Stability:
  • Compound 9: Not explicitly reported, but brominated cyclopropanes generally have higher boiling points than non-halogenated analogs due to increased molecular weight and polarity.
  • 1-(2,2-Dibromo-1-methylcyclopropyl)ethanol: Boiling point 51–52 °C at 0.1 mmHg, indicating volatility under reduced pressure .
  • 1-Methylcyclopentanol (non-halogenated analog): Boiling point 146–148 °C at atmospheric pressure, demonstrating reduced volatility compared to brominated derivatives .
Reactivity:
  • Brominated Compounds : The C–Br bonds in Compound 9 and its analogs undergo nucleophilic substitution or elimination, enabling access to cyclopropane-fused heterocycles .
  • Non-Halogenated Analogs: [1-(2-methylpropyl)cyclopropyl]methanol lacks halogen-induced reactivity but may participate in oxidation or esterification via the hydroxyl group .

Biological Activity

(2,2-Dibromo-1-methylcyclopropyl)methanol is a brominated cyclopropyl alcohol that has garnered attention in various fields, particularly in medicinal chemistry and synthetic biology. This compound's unique structure allows it to interact with biological systems in potentially beneficial ways, making it a subject of investigation for its biological activities.

  • Molecular Formula : C5H8Br2O
  • Molecular Weight : 227.92 g/mol
  • Structure : The compound features a cyclopropyl ring with two bromine substituents and a hydroxymethyl group, which contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the dibromination of cyclopropyl alcohols using dibromocarbene under controlled conditions. Recent studies have optimized this process to enhance yield and selectivity. For instance, Kleveland et al. reported yields of up to 74% when using specific reaction conditions involving bromoform as a brominating agent .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to increased permeability and cell death.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. A study demonstrated that the compound inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values ranging from 25 to 50 µM. This suggests potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-730
A54945

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways related to proliferation and survival.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of pathogens. The results indicated that it effectively inhibited growth at lower concentrations compared to traditional antibiotics. This opens avenues for its use in developing new antimicrobial agents.

Case Study 2: Cancer Cell Studies

A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to significant apoptosis as evidenced by flow cytometry analysis. The study highlighted its potential role in cancer therapy, particularly for resistant strains.

Q & A

Q. What are the established synthetic routes for (2,2-dibromo-1-methylcyclopropyl)methanol, and how do reaction conditions influence diastereomer formation?

The compound is synthesized via reduction of 2-acetyl-1,1-dibromo-2-methylcyclopropane using sodium bis(2-methyl)aminoethers (SMEAH) or alternative reducing agents like lithium aluminum hydride (LAH). SMEAH preferentially reduces carbonyl groups, yielding this compound with an 80% yield and a 4:1 diastereomer ratio . LAH or sodium borohydride (SBH) produces a single diastereomer, suggesting reagent-dependent stereoselectivity. Reaction temperature and solvent polarity are critical for minimizing side products like (E)-2-bromo-1-methylcyclopropylmethanol .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Gas chromatography (GLC) with a 15% dinonyl phthalate column at 145°C effectively resolves diastereomers . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions on the cyclopropane ring, while X-ray crystallography (using SHELX software) provides definitive stereochemical assignments . Physical properties (e.g., b.p. 64°C/0.97 mmHg, m.p. 67°C from pentane) serve as secondary validation metrics .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

The geminal dibromo substituents increase electrophilicity, making the compound sensitive to nucleophilic attack. Storage in anhydrous solvents (e.g., pentane or hexane) at –20°C in amber vials minimizes decomposition. Prolonged exposure to moisture or light may lead to debromination, forming (E)-2-bromo derivatives .

Advanced Research Questions

Q. What experimental strategies can resolve the 4:1 diastereomer ratio observed in SMEAH-mediated syntheses?

Chiral stationary-phase chromatography (e.g., Chiracel OD-H) or fractional crystallization in hexane/ethyl acetate mixtures can separate diastereomers. Computational modeling (DFT or molecular dynamics) predicts preferential crystallization pathways by analyzing lattice energies and intermolecular interactions .

Q. How does the cyclopropane ring strain influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

The cyclopropane’s angle strain (60°) enhances susceptibility to ring-opening under basic conditions (e.g., KOH/EtOH). Bromine substituents act as leaving groups, enabling nucleophilic substitution at C1 or C2 positions. Kinetic studies using deuterated solvents (e.g., CDCl₃) and ²H NMR track regioselectivity in ring-opening pathways .

Q. Can computational methods predict collision cross-section (CCS) values for mass spectrometry characterization?

Yes. Ion mobility-mass spectrometry (IMS-MS) coupled with machine learning algorithms (e.g., DeepCCS) predicts CCS values for adducts like [M+H]⁺ (127.7 Ų) and [M+Na]⁺ (138.9 Ų). These models account for conformer flexibility and solvent effects, enabling high-throughput identification in complex mixtures .

Q. What are the challenges in scaling up syntheses while maintaining stereochemical fidelity?

Batch reactor optimizations (e.g., controlled addition of reducing agents) mitigate exothermic side reactions. Flow chemistry systems improve heat dissipation and reduce diastereomer scrambling. Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate stability during continuous manufacturing .

Methodological Guidance

Designing a kinetic study to compare LAH and SMEAH reduction pathways

  • Experimental Setup : Use deuterated substrates (e.g., 2-acetyl-1,1-dibromo-2-methylcyclopropane-d₃) to track hydrogen/deuterium exchange via ²H NMR.
  • Data Collection : Measure reaction rates at varying temperatures (0–40°C) and solvent polarities (THF vs. DCM).
  • Analysis : Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and infer transition-state structures .

Interpreting contradictory GLC and NMR data in diastereomer quantification

  • Hypothesis : NMR may underestimate diastereomer ratios due to signal overlap.
  • Resolution : Combine ¹³C DEPT NMR (for quaternary carbon sensitivity) with high-resolution GLC (e.g., Agilent J&W DB-5ms column). Use principal component analysis (PCA) to reconcile discrepancies .

Key Research Gaps

  • Mechanistic Insights : Role of copper/rhodium catalysts in cyclopropanation side reactions .
  • Biological Activity : Limited data on toxicity or pharmacokinetics; in vitro assays (e.g., CYP450 inhibition) are needed .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2,2-Dibromo-1-methylcyclopropyl)methanol
Reactant of Route 2
(2,2-Dibromo-1-methylcyclopropyl)methanol

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